(R)-Trifluoromethylserine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

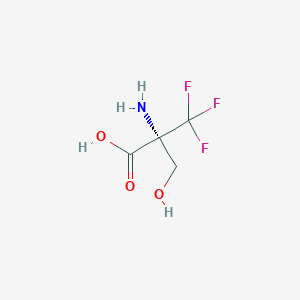

®-Trifluoromethylserine is an organic compound characterized by the presence of a trifluoromethyl group attached to the serine amino acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Trifluoromethylserine typically involves the introduction of a trifluoromethyl group into the serine molecule. One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with a serine derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-Trifluoromethylserine may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems, such as transition metal catalysts, can enhance the efficiency of the trifluoromethylation process.

Análisis De Reacciones Químicas

Types of Reactions

®-Trifluoromethylserine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert ®-Trifluoromethylserine into its corresponding alcohol or amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis of (R)-Trifluoromethylserine

The synthesis of this compound involves several key steps, often utilizing chiral starting materials and advanced synthetic techniques. A notable method includes the Strecker-type reaction using ethyl trifluoropyruvate as a precursor, which allows for the efficient production of enantiopure this compound .

Table 1: Synthesis Methods for this compound

Modulation of Biophysical Properties

The incorporation of this compound into peptides can enhance their biophysical properties, such as increased hydrophobicity and metabolic stability. This is particularly useful in developing peptide-based therapeutics where improved pharmacokinetics are desired .

Use as Probes in NMR Spectroscopy

Fluorinated compounds like this compound serve as sensitive probes for 19F NMR spectroscopy. The distinct chemical environment created by the trifluoromethyl group allows for detailed structural analysis of biomolecules .

Case Study: Peptide Synthesis

In a study involving the synthesis of fluorinated peptides, this compound was incorporated into various peptide sequences to assess its impact on stability and activity. The results indicated that peptides containing this amino acid exhibited enhanced resistance to enzymatic degradation compared to their non-fluorinated counterparts .

Research has demonstrated that this compound can influence biological activity through its effects on protein structure and function. For instance, studies show that peptides modified with this amino acid can exhibit altered binding affinities to target receptors, potentially leading to new therapeutic avenues .

Potential in Anticancer Research

Recent investigations have explored the role of fluorinated amino acids like this compound in anticancer drug design. The unique properties of fluorinated compounds may enhance the selectivity and efficacy of anticancer agents, providing a promising direction for future research .

Table 2: Biological Studies Involving this compound

Mecanismo De Acción

The mechanism by which ®-Trifluoromethylserine exerts its effects involves the interaction of the trifluoromethyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethylalanine: Similar to ®-Trifluoromethylserine but with an alanine backbone.

Trifluoromethylglycine: Another analog with a glycine backbone.

Trifluoromethylphenylalanine: Contains a phenylalanine backbone with a trifluoromethyl group.

Uniqueness

®-Trifluoromethylserine is unique due to its specific structural configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Actividad Biológica

(R)-Trifluoromethylserine is a fluorinated amino acid that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications, supported by case studies and research findings.

This compound is an enantiomer of trifluoromethylserine, characterized by the presence of a trifluoromethyl group attached to the serine backbone. The incorporation of fluorine atoms into organic molecules often enhances their biological properties, making them valuable in drug development and biochemical research.

Synthesis

The synthesis of this compound typically involves utilizing chiral trifluoromethyl oxazolidines as intermediates. A common method includes the Strecker-type reaction, which allows for the efficient formation of enantiopure amino acids from corresponding nitriles. The process has been optimized to yield high purity and good yields of both (R) and (S) enantiomers .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of chiral trifluoromethyl oxazolidines from trifluoropyruvate. |

| 2 | Conducting a Strecker-type reaction to generate hydroxymethyl amino nitriles. |

| 3 | Separation of diastereomers followed by acidic hydrolysis to obtain enantiopure this compound. |

Research indicates that this compound exhibits various biological activities, including:

- Inhibition of Amyloid Peptide Fibrillation : Studies have shown that peptides containing this compound can inhibit the aggregation of amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . This inhibition is crucial as amyloid fibrils are toxic to neuronal cells.

- Analgesic Properties : In animal models, this compound has been evaluated for its effects on nociception, with findings suggesting potential applications in pain management .

- Stress-Induced Analgesia : The compound has also been investigated for its role in stress-induced analgesia, indicating a possible pathway for therapeutic interventions in stress-related disorders .

Case Studies

-

Amyloid Inhibition Study :

- Objective : To evaluate the effectiveness of this compound-containing peptides in inhibiting amyloid fibrillation.

- Methodology : Peptides were synthesized and subjected to fibrillation assays.

- Findings : Results demonstrated significant inhibition of fibril formation compared to control peptides, suggesting a protective role against neurodegeneration.

-

Pain Management Research :

- Objective : To assess the analgesic effects of this compound in rodent models.

- Methodology : Various doses were administered to evaluate pain response using standard nociceptive tests.

- Findings : The compound showed dose-dependent analgesic effects, indicating its potential utility in pain relief therapies.

Propiedades

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO3/c5-4(6,7)3(8,1-9)2(10)11/h9H,1,8H2,(H,10,11)/t3-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBRWHIFGPDTSF-GSVOUGTGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(C(F)(F)F)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@](C(=O)O)(C(F)(F)F)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.